- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,
Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)
943320-61-4 structure
Product Name:3-Ethynylimidazo[1,2-b]pyridazine
CAS No:943320-61-4
MF:C8H5N3
MW:143.145400762558
MDL:MFCD17012027
CID:854866
PubChem ID:46838760
Update Time:2024-10-25
3-Ethynylimidazo[1,2-b]pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-ethynyl-Imidazo[1,2-b]pyridazine
- 1 WEEK
- 3-Ethynylimidazo[1,2-b]pyridazine
- 3-Ethynylimidazolo[1,2-b]pyridazine
- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-
- AK141388
- VYOHSFQVMLAURO-UHFFFAOYSA-N
- 3-ethynylimidazo[1,2-b]pyridazin
- Imidazo[1,2-b]pyridazine,3-ethynyl-
- FCH1189256
- PB19496
- AX8281570
- Y3232
- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)
- AKOS022173227
- SY097707
- 5YDU6N6N3Z
- 943320-61-4
- 3-Ethynylimidazolo(1,2-b)pyridazine
- CS-M1484
- DB-083331
- DTXSID70676599
- SCHEMBL588691
- MFCD17012027
- 3-Ethynylimidazo(1,2-b)pyridazine
- Imidazo(1,2-b)pyridazine, 3-ethynyl-
- EN300-246672
- AS-34548
- DTXCID10627348
- UNII-5YDU6N6N3Z
-
- MDL: MFCD17012027
- Inchi: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H
- InChI Key: VYOHSFQVMLAURO-UHFFFAOYSA-N
- SMILES: C#CC1N2C(C=CC=N2)=NC=1
Computed Properties
- Exact Mass: 143.048347172g/mol
- Monoisotopic Mass: 143.048347172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 0.6
Experimental Properties
- Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
3-Ethynylimidazo[1,2-b]pyridazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD261705)
3-Ethynylimidazo[1,2-b]pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188289-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 5g |
$1064.88 | 2023-08-31 | |
| Alichem | A029188289-10g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 10g |
$1726.20 | 2023-08-31 | |
| Alichem | A029188289-25g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 25g |
$1775.50 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E896910-5g |
3-Ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | ≥95% | 5g |
4,503.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0095-25g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95% | 25g |
$1022 | 2023-09-07 | |
| Chemenu | CM109152-100mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 100mg |
$72 | 2021-08-06 | |
| Chemenu | CM109152-250mg |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 250mg |
$155 | 2021-08-06 | |
| Chemenu | CM109152-1g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 1g |
$356 | 2021-08-06 | |
| Chemenu | CM109152-5g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 5g |
$1239 | 2021-08-06 | |
| Chemenu | CM109152-10g |
3-ethynylimidazo[1,2-b]pyridazine |
943320-61-4 | 95+% | 10g |
$1706 | 2021-08-06 |
3-Ethynylimidazo[1,2-b]pyridazine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt
Reference
- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Reference
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt
Reference
- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046
Production Method 5
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Reference
- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C
Reference
- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Reference
- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1, Cell Reports, 2015, 10(11), 1850-1860
Production Method 8
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Reference
- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt
Reference
- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Reference
- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Reference
- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt
Reference
- Quinazoline compound and its application in preparation of antitumor drug, China, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Reference
- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt
Reference
- Preparation of indan derivatives as protein kinase inhibitors, China, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C
Reference
- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Reference
- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Reference
- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
Reference
- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease, ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496
Production Method 19
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt
Reference
- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691
Production Method 20
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt
Reference
- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,
3-Ethynylimidazo[1,2-b]pyridazine Raw materials
- ethynyltrimethylsilane
- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine
- 3-Bromoimidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)
3-Ethynylimidazo[1,2-b]pyridazine Preparation Products
3-Ethynylimidazo[1,2-b]pyridazine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
Order Number:A851926
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:38
Price ($):382.0/1263.0
Email:sales@amadischem.com
3-Ethynylimidazo[1,2-b]pyridazine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine
Purity:99%/99%
Quantity:25g/100g
Price ($):382.0/1263.0